molecular formula C19H16N6O B10852178 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide

4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide

Cat. No.: B10852178
M. Wt: 344.4 g/mol
InChI Key: NKLDVTYKPPGNGG-UHFFFAOYSA-N
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Description

4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide is an azo compound characterized by the presence of two azo groups (-N=N-) within its molecular structure Azo compounds are well-known for their vivid colors and are widely used in dyeing processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide typically involves an azo coupling reaction. This process starts with the diazotization of an aromatic amine to form a diazonium salt, which then reacts with another aromatic compound to form the azo bond. The reaction conditions often include an acidic medium for diazotization and a basic medium for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a dye and a chromophore in various chemical reactions and processes.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of dyes for textiles, inks, and plastics

Mechanism of Action

The mechanism of action of 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to proteins and nucleic acids, thereby exerting various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol
  • 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one

Uniqueness

4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dual azo groups and the presence of a carboximidamide moiety make it particularly versatile in various applications compared to other similar azo compounds .

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2-hydroxy-5-phenyldiazenylphenyl)diazenyl]benzenecarboximidamide

InChI

InChI=1S/C19H16N6O/c20-19(21)13-6-8-15(9-7-13)23-25-17-12-16(10-11-18(17)26)24-22-14-4-2-1-3-5-14/h1-12,26H,(H3,20,21)

InChI Key

NKLDVTYKPPGNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)C(=N)N

Origin of Product

United States

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